{4-Amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl}cyanamide
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Overview
Description
N-(4-Amino-5-(4-chlorobenzyl)pyrimidin-2-yl)cyanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-5-(4-chlorobenzyl)pyrimidin-2-yl)cyanamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorobenzylamine and cyanamide under acidic or basic conditions.
Final Assembly: The final step involves the coupling of the 4-amino-5-(4-chlorobenzyl)pyrimidine intermediate with cyanamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of N-(4-Amino-5-(4-chlorobenzyl)pyrimidin-2-yl)cyanamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-5-(4-chlorobenzyl)pyrimidin-2-yl)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro positions using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, nucleophiles; reactions can be conducted in polar solvents under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-Amino-5-(4-chlorobenzyl)pyrimidin-2-yl)cyanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Biology: It can be used in biological studies to understand its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Industry: It can be utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Amino-5-(4-chlorobenzyl)pyrimidin-2-yl)cyanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby affecting downstream signaling pathways. For example, it may inhibit protein kinases involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also pyrimidine derivatives with potential as protein kinase inhibitors.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share structural similarities and are investigated for their anticancer properties.
Uniqueness
N-(4-Amino-5-(4-chlorobenzyl)pyrimidin-2-yl)cyanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
{4-Amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl}cyanamide, with the chemical formula C12H10ClN5, is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is part of a larger class of heterocyclic compounds known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities.
- Chemical Name : this compound
- Molecular Formula : C12H10ClN5
- CAS Number : 71345399
- Molecular Weight : 253.69 g/mol
The biological activity of this compound can be attributed to its structural features, particularly the presence of the chlorophenyl group and the amino and cyanamide functionalities. These moieties are known to interact with various biological targets, influencing enzymatic pathways and cellular processes.
Antitumor Activity
Research indicates that pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that modifications in the pyrimidine structure could enhance cytotoxicity against cancer cells by inducing apoptosis through the activation of caspase pathways .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Antibacterial Activity
The antibacterial potential of this compound has been assessed against various bacterial strains. The compound exhibited moderate antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .
Study 1: Antitumor Efficacy
In a recent study, a series of pyrimidine derivatives were synthesized and tested for their anticancer activity. The results indicated that derivatives with a chlorophenyl substituent displayed enhanced activity against human lung cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .
Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanisms revealed that this compound inhibits the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. This inhibition leads to decreased expression of inflammatory cytokines such as TNF-alpha and IL-6 .
Data Table: Summary of Biological Activities
Properties
CAS No. |
143946-61-6 |
---|---|
Molecular Formula |
C12H10ClN5 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
[4-amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl]cyanamide |
InChI |
InChI=1S/C12H10ClN5/c13-10-3-1-8(2-4-10)5-9-6-16-12(17-7-14)18-11(9)15/h1-4,6H,5H2,(H3,15,16,17,18) |
InChI Key |
PTBZSYHILIMXLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(N=C2N)NC#N)Cl |
Origin of Product |
United States |
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